
(3,5-Dichlorobenzyl)boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3,5-dichlorophenylmethyl group. The presence of the boron atom imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichlorobenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boron atom in the compound can be oxidized to form boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: The 3,5-dichlorophenylmethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Scientific Research Applications
2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions. The boron atom in the compound acts as a nucleophile, forming a bond with the palladium catalyst in the Suzuki-Miyaura coupling reaction. This interaction facilitates the transfer of the aryl or vinyl group from the boron compound to the halide substrate, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Phenylboronic Acid: Unlike 2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, phenylboronic acid lacks the dioxaborolane ring and has different reactivity and applications.
Bis(pinacolato)diboron: This compound is used as a precursor in the synthesis of various boron-containing compounds, including 2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Boronic Acid Derivatives: These compounds share similar reactivity with 2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane but differ in their structural features and specific applications.
Properties
Molecular Formula |
C13H17BCl2O2 |
|---|---|
Molecular Weight |
287.0 g/mol |
IUPAC Name |
2-[(3,5-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BCl2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-10(15)7-11(16)6-9/h5-7H,8H2,1-4H3 |
InChI Key |
JBQKEYDRJWCOIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





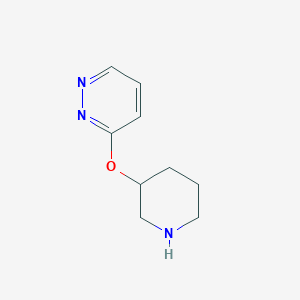
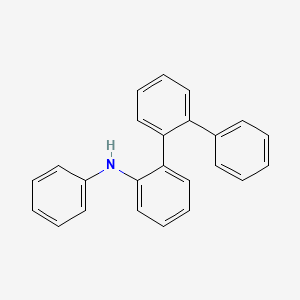
![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
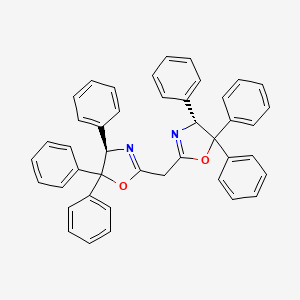
![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
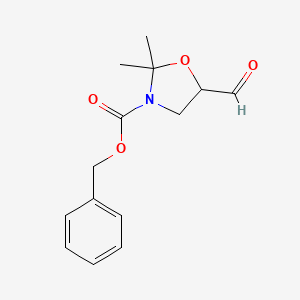
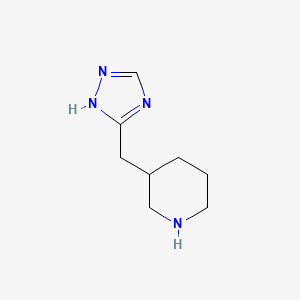
![2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)

![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)

